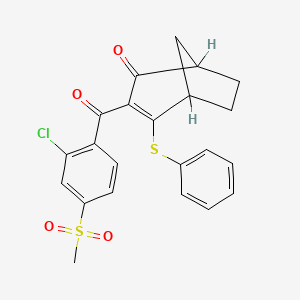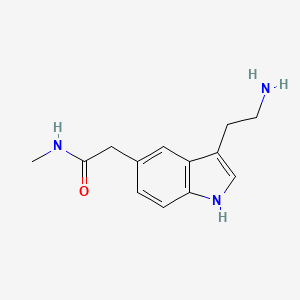
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AH-25086 free base is a biochemical which may play a role in migration of breast cancer cells.
Wissenschaftliche Forschungsanwendungen
Use in Designing Research Tools and Probes
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide and its derivatives are utilized in the design of novel research tools. This includes the development of immobilized and carrier-linked forms of indole-3-acetic acid, which is a crucial hormone in plants and a significant metabolite in humans, animals, and microorganisms. These forms can be conjugated with biochemical tags or biocompatible molecular probes, facilitating various biological and biochemical studies (Ilić et al., 2005).
Synthesis of Novel Derivatives
The compound has been the basis for the synthesis of various esters and derivatives, showcasing its versatility in chemical synthesis. This includes alkyl 3-(2-aminoethyl)-1H-indole-2-acetates and diisopropyl 3-(2-aminoethyl)-1H-indole-2-malonate, indicating its utility in the development of new chemical entities with potential applications in pharmaceuticals and material sciences (Mahboobi & Bernauer, 1988).
Antioxidant and Antimicrobial Activities
Derivatives of 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide have been evaluated for their antioxidant activity. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives exhibit considerable antioxidant activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020). Additionally, compounds derived from this molecule have shown promising antimicrobial activities against various bacteria, underscoring its importance in medicinal chemistry research (Behbehani et al., 2011).
Development of Therapeutic Agents
Compounds synthesized from 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide have been explored for their potential as therapeutic agents. For example, N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit antibacterial and hemolytic activity, and some of these compounds have shown promise in enzyme inhibition, indicating their potential in the development of new drugs (Rubab et al., 2015).
Antihyperglycemic and Antioxidant Agents
Indole-3-acetamides, synthesized from 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide, have shown antihyperglycemic and antioxidant potentials. Their inhibitory action against the α-amylase enzyme and good antioxidant activity in various assays suggest their potential use in managing conditions like diabetes and oxidative stress-related diseases (Kanwal et al., 2021).
Eigenschaften
CAS-Nummer |
81709-54-8 |
|---|---|
Produktname |
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide |
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-15-13(17)7-9-2-3-12-11(6-9)10(4-5-14)8-16-12/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17) |
InChI-Schlüssel |
AWBUKJZJLOHYFJ-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
Kanonische SMILES |
CNC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AH-25086 free base |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



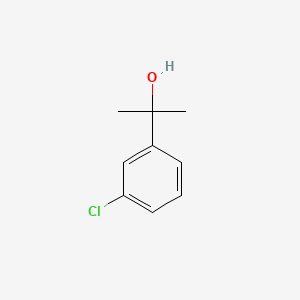
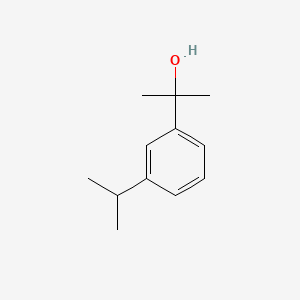
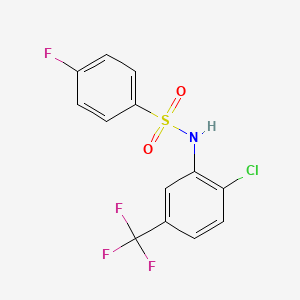
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)
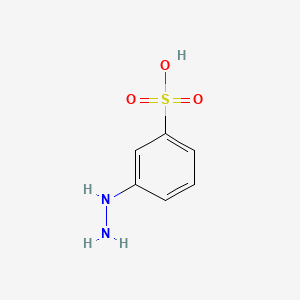
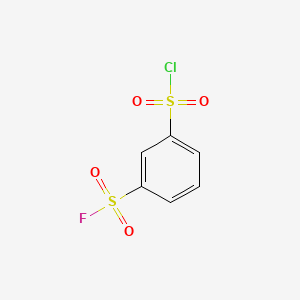
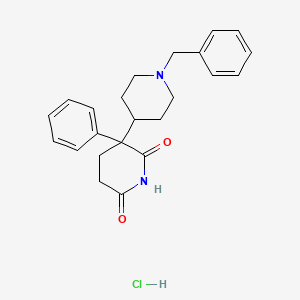
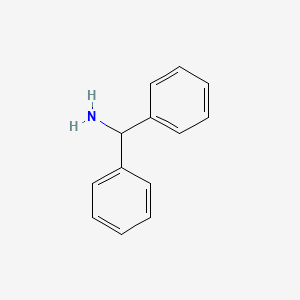
![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)
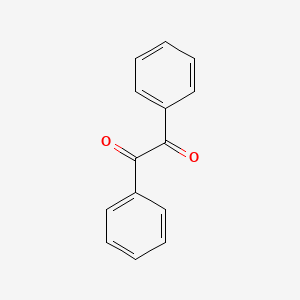
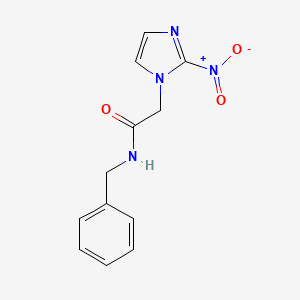
![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)
